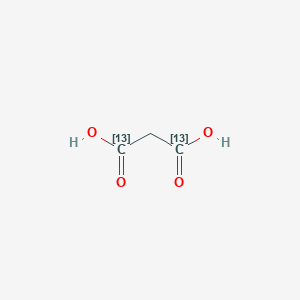

(1,3-13C2)Propanedioic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)Propanedioic acid typically involves the incorporation of carbon-13 isotopes into the malonic acid structure. One common method is the reaction of carbon-13 labeled acetic acid with chlorine to form carbon-13 labeled chloroacetic acid. This intermediate is then treated with sodium carbonate to produce the sodium salt, which undergoes nucleophilic substitution with sodium cyanide to yield carbon-13 labeled cyanoacetic acid. Hydrolysis of this compound with sodium hydroxide converts the cyano group to a carboxyl group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is often purified through recrystallization or other separation techniques to achieve the desired isotopic enrichment .

Análisis De Reacciones Químicas

Types of Reactions: (1,3-13C2)Propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: Reduction reactions can convert it to malonic acid derivatives.

Substitution: It can form esters, amides, and anhydrides through substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols for ester formation, ammonia or amines for amide formation, and acyl chlorides for anhydride formation.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Malonic acid derivatives.

Substitution: Esters, amides, and anhydrides.

Aplicaciones Científicas De Investigación

Chemistry

- Tracer Studies : (1,3-13C2)Propanedioic acid is widely used as a tracer in reaction mechanisms and kinetic studies. Its isotopic labeling allows researchers to track the movement and transformation of molecules during chemical reactions.

Biology

- Metabolic Studies : In biological research, this compound is employed to trace metabolic pathways. It helps scientists understand how different compounds are metabolized within biological systems, providing insights into cellular processes .

Medicine

- Drug Development : The compound is utilized in pharmacokinetic studies to analyze drug metabolism. By using isotopically labeled compounds, researchers can better understand how drugs are processed in the body, which is crucial for developing effective medications.

Industry

- Synthesis of Labeled Compounds : In industrial applications, this compound is used in the synthesis of labeled compounds for various purposes, including pharmaceuticals and agrochemicals .

Case Study 1: Metabolic Pathway Tracing

A study published in Journal of Natural Medicines highlighted the use of this compound to trace phytochemical constituents in Amomum nilgiricum. The research demonstrated its effectiveness in identifying metabolic routes and assessing bioactivity through in silico molecular docking studies .

Case Study 2: Pharmacokinetic Analysis

Research conducted on the pharmacokinetics of various drugs has shown that using this compound as a tracer can significantly improve the accuracy of understanding drug absorption and metabolism. This application is vital in developing safer and more effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of (1,3-13C2)Propanedioic acid involves its participation in typical carboxylic acid reactions. The isotopic labeling allows for the tracking of the compound through various biochemical and chemical pathways. Molecular targets include enzymes and proteins involved in metabolic processes, where the labeled carbon atoms can be monitored using techniques such as nuclear magnetic resonance spectroscopy .

Comparación Con Compuestos Similares

Malonic Acid: The non-labeled version of (1,3-13C2)Propanedioic acid.

(2-13C)Propanedioic Acid: Labeled at the 2 position with carbon-13.

(1,2-13C2)Propanedioic Acid: Labeled at the 1 and 2 positions with carbon-13

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. This specificity allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .

Actividad Biológica

(1,3-13C2)Propanedioic acid, also known as malonic acid-1,3-13C2, is a dicarboxylic acid that has garnered attention in biochemical research due to its isotopic labeling and its role in various metabolic processes. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is an isotopically labeled form of malonic acid, characterized by the incorporation of carbon-13 isotopes at positions 1 and 3. The molecular formula is , and it plays a crucial role in several biochemical pathways.

Biochemical Pathways

Malonic acid functions primarily as a competitive inhibitor of succinate dehydrogenase in the mitochondrial respiratory chain. By binding to the active site of this enzyme, it prevents the conversion of succinate to fumarate, thereby inhibiting cellular respiration . This inhibition can lead to decreased ATP production and altered metabolic states within cells.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It can modulate gene expression related to metabolic pathways.

- Cell Signaling : It impacts signaling pathways that regulate cell growth and apoptosis.

- Metabolic Intermediates : As a precursor to malonyl-CoA, it is involved in fatty acid synthesis and metabolism .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

A study investigating the phytochemical constituents of Alysicarpus monilifer identified this compound among other compounds. In silico molecular docking studies suggested that it may possess antibacterial and antifungal properties . Although specific experimental data on its antimicrobial efficacy is limited, its presence in biologically active extracts warrants further investigation.

Metabolic Studies

Due to its isotopic labeling, this compound is used as a tracer in metabolic studies. It helps researchers trace the flow of carbon through metabolic pathways, enhancing our understanding of cellular metabolism and energy production .

Research Applications

This compound has diverse applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a tracer in reaction mechanisms and kinetics |

| Biology | Employed in metabolic studies to trace biochemical pathways |

| Medicine | Utilized in pharmacokinetic studies for drug metabolism |

| Industry | Applied in the synthesis of labeled compounds |

Case Studies

- Inhibition Studies : Research has demonstrated that malonic acid can inhibit succinate dehydrogenase activity. This finding has implications for understanding metabolic disorders where energy production is compromised .

- Phytochemical Analysis : A study on Alysicarpus monilifer revealed that this compound is one of several compounds with potential health benefits. The study utilized GC-MS analysis to identify bioactive compounds and their effects on various biological targets .

Propiedades

IUPAC Name |

(1,3-13C2)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583969 | |

| Record name | (1,3-~13~C_2_)Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99524-14-8 | |

| Record name | (1,3-~13~C_2_)Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99524-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.